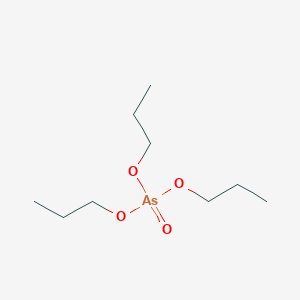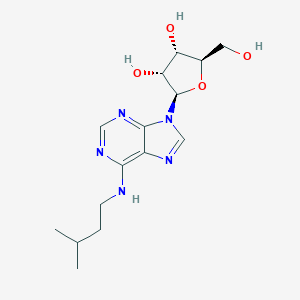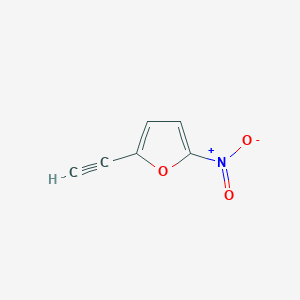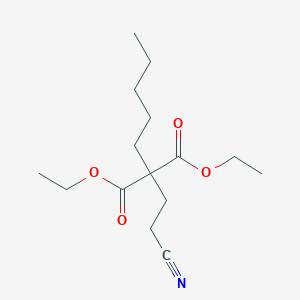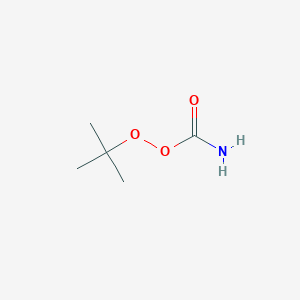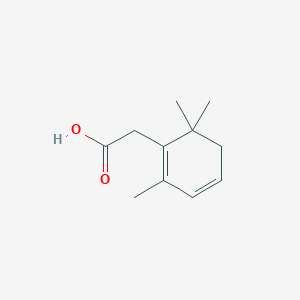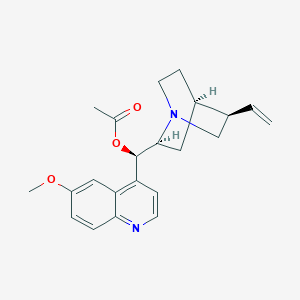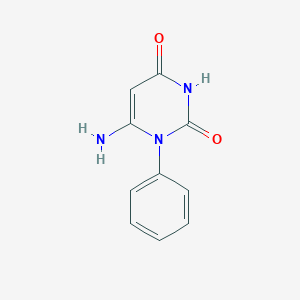
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Overview
Description
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds : 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione serves as a precursor in the facile construction of substituted pyrimido[4,5-d]pyrimidones. This process involves reactions with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes, leading to a range of pyrimidine derivatives (Hamama et al., 2012).
Green Chemistry Synthesis : It is used in the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via a green method involving pyridinium ylides. This synthesis avoids the need for chromatography and recrystallization, simplifying the purification process (Ahadi et al., 2014).
Antimicrobial Applications : This compound is involved in the synthesis of 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, which have shown moderate antimicrobial activity against various strains like S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022).
Catalysis and Synthesis : It acts as a reactant in the formation of pyrimido[4,5-d]pyrimidin-2,4-diones and pyrido[2,3-d]pyrimidin-2,4-diones, showcasing its role in diverse synthetic pathways (Girreser et al., 2004).
Supramolecular Chemistry : this compound derivatives are used in the creation of hydrogen-bonded supramolecular assemblies, particularly in the field of crystallography and molecular design (Fonari et al., 2004).
Cytotoxic Evaluation : This compound is part of the synthesis process for novel dihydropyrimidine-2,4(1H,3H)-dione derivatives, which have been evaluated for their cytotoxic properties, suggesting potential applications in cancer research (Udayakumar et al., 2017).
Antioxidant Properties : It has been used in the synthesis of pyrimido[4,5-d]pyrimidine derivatives tested for antioxidant activity. The reaction efficiency was optimized with the support of an iodine catalyst (Cahyana et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-amino-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEUDSKXNZLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351539 | |
| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15837-45-3 | |
| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

